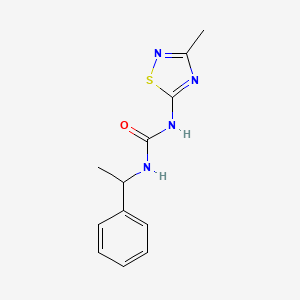
(2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide is a chemical compound that belongs to the class of amides. It has been studied extensively for its potential applications in pharmaceuticals, especially in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, inflammation, and neurological disorders. It has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It also inhibits the activity of the NF-kappaB pathway, which is involved in the regulation of inflammation. Additionally, it has been found to modulate the activity of various neurotransmitters, which are involved in the regulation of neurological disorders.
Biochemical and Physiological Effects:
(2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to improve cognitive function and memory by modulating the activity of various neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide in lab experiments include its potential applications in the treatment of various diseases, its ability to inhibit the activity of various enzymes and proteins, and its ability to modulate the activity of various neurotransmitters. However, its limitations include its potential toxicity, its limited solubility in water, and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of (2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide. These include the development of more efficient and cost-effective synthesis methods, the identification of more specific targets for its therapeutic applications, and the evaluation of its potential side effects and toxicity. Additionally, the development of novel formulations and delivery systems could improve its solubility and bioavailability, and enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of (2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide involves several steps. The starting material is 5-chloro-2-methoxybenzaldehyde, which is reacted with ethylamine to form 5-chloro-2-methoxybenzylamine. This amine is then reacted with (S)-2-amino-3-phenylpropanoic acid to form the desired amide.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-N-(5-chloro-2-methoxybenzyl)-N-ethyl-3-phenylpropanamide has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It also has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(5-chloro-2-methoxyphenyl)methyl]-N-ethyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(13-15-12-16(20)9-10-18(15)24-2)19(23)17(21)11-14-7-5-4-6-8-14/h4-10,12,17H,3,11,13,21H2,1-2H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJYXGVIUQSALX-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Cl)OC)C(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C=CC(=C1)Cl)OC)C(=O)[C@H](CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]butan-1-ol](/img/structure/B5901914.png)
![(1R,9aR)-1-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5901919.png)

![1-{[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B5901940.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-oxo-2-(2-thienyl)acetamide](/img/structure/B5901947.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5901948.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)

![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)



